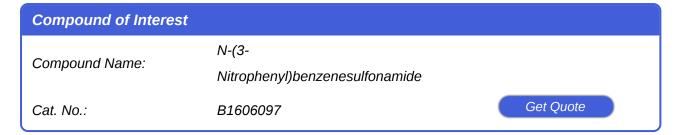


A Comparative Structural Analysis of N-(nitrophenyl)benzenesulfonamide Isomers

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A detailed examination of the ortho, meta, and para isomers of N-(nitrophenyl)benzenesulfonamide reveals significant structural and conformational differences dictated by the position of the nitro substituent. This guide provides a comparative overview of their synthesis, physicochemical properties, and detailed structural features based on experimental data, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthesis and Physicochemical Properties

The N-(nitrophenyl)benzenesulfonamide isomers can be synthesized via a nucleophilic substitution reaction between the corresponding nitroaniline (o-, m-, or p-nitroaniline) and benzenesulfonyl chloride in the presence of a base. A general experimental protocol is outlined below, followed by a summary of the key physicochemical properties of each isomer.

Experimental Protocols

General Synthesis of N-(nitrophenyl)benzenesulfonamide Isomers:

A solution of the respective nitroaniline (1.0 equivalent) in a suitable solvent (e.g., pyridine or aqueous sodium carbonate) is prepared in a round-bottom flask. Benzenesulfonyl chloride (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the



reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-(nitrophenyl)benzenesulfonamide isomer.

Physicochemical Data

Isomer	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Ortho	C12H10N2O4S	278.29	190-192	Yellow solid
Meta	C12H10N2O4S	278.29	135-136	Not explicitly reported, likely a crystalline solid
Para	C12H10N2O4S	278.29	135-136[1]	Yellow solid[1]

Spectroscopic Analysis

Spectroscopic data provides valuable information on the chemical environment of the atoms within each isomer.

Infrared (IR) Spectroscopy

The IR spectrum of the para isomer, N-(4-nitrophenyl)benzenesulfonamide, is available from the NIST WebBook and shows characteristic absorption bands for the sulfonamide and nitro functional groups.[2] Key vibrational frequencies for sulfonamides include N-H stretching (around 3300 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350 and 1160 cm⁻¹, respectively), and S-N stretching (around 900 cm⁻¹).[3] The nitro group typically exhibits strong asymmetric and symmetric stretching bands around 1520 and 1350 cm⁻¹, respectively.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data are available for the ortho and para isomers. The chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing nitro group.

• N-(2-nitrophenyl)benzenesulfonamide (Ortho): ¹H and ¹³C NMR spectra are available, providing detailed information about the proton and carbon environments in the molecule.[5]



[6][7]

• N-(4-nitrophenyl)benzenesulfonamide (Para): A ¹H NMR spectrum is available, showing the distinct signals for the aromatic protons.[8]

Structural Comparison: Crystallographic Data

Single-crystal X-ray diffraction studies, where available, provide precise information on the three-dimensional structure of the molecules in the solid state, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the conformational preferences and intermolecular interactions of the isomers.

While complete crystallographic data for all three parent isomers is not readily available in the public domain, analysis of the ortho isomer and derivatives of the para isomer allows for a meaningful structural comparison.

Kev Structural Parameters

Parameter	N-(2- nitrophenyl)benzen esulfonamide (Ortho)	N-(4-methyl-4- nitrophenyl)benzen esulfonamide (Para derivative)	4-amino-N-(4- nitrophenyl)benzen esulfonamide (Para derivative)
Dihedral Angle between Benzene Rings	59.55°	86.1°[9]	86.1°[4]
C-N-S-C Torsion Angle	-72.83°	65.85°[9]	65.85°[4]
Key Intermolecular Interactions	Intramolecular N-H···O hydrogen bond	Intermolecular N-H···O interactions[9]	Hydrogen bonding network between the amino group and sulfonyl oxygen[4]

Ortho Isomer: The crystal structure of N-(2-nitrophenyl)benzenesulfonamide reveals a twisted conformation, with a dihedral angle of 59.55° between the two benzene rings. A significant feature is the presence of an intramolecular hydrogen bond between the sulfonamide N-H and



an oxygen atom of the ortho-nitro group. This interaction likely plays a crucial role in stabilizing the observed conformation.

Para Isomer (inferred from derivatives): The crystal structures of two different para-substituted derivatives, 4-methyl-N-(4-nitrophenyl)benzenesulfonamide and 4-amino-N-(4-nitrophenyl)benzenesulfonamide, show a remarkably similar conformation. In both cases, the dihedral angle between the benzene rings is approximately 86.1°, indicating a nearly orthogonal arrangement.[4][9] The C-N-S-C torsion angle is around 65.85°.[4][9] The dominant intermolecular interactions are N-H···O hydrogen bonds, which link the molecules into extended networks.[4][9]

Meta Isomer: Direct crystallographic data for the meta isomer was not found. However, based on the trends observed for the ortho and para isomers, it is expected to adopt a non-planar conformation, with the extent of twisting and the nature of intermolecular interactions being intermediate between the other two isomers.

Visualizing Structural Relationships

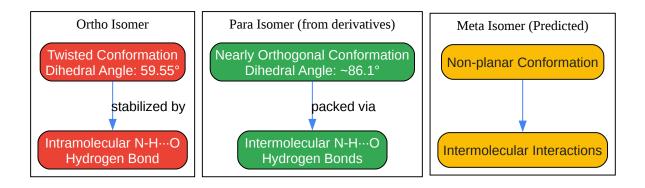
The following diagrams illustrate the key structural concepts discussed.



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A generalized workflow for the synthesis and purification of N-(nitrophenyl)benzenesulfonamide isomers.



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A summary of the key conformational differences between the isomers.

Conclusion

The positional isomerism in N-(nitrophenyl)benzenesulfonamides has a profound impact on their solid-state structures. The ortho isomer is characterized by a significant twist and a stabilizing intramolecular hydrogen bond. In contrast, the para isomer, as inferred from its derivatives, adopts a nearly orthogonal conformation dominated by intermolecular hydrogen bonding. While experimental data for the meta isomer is less complete, it is anticipated to exhibit intermediate structural features. These structural variations are expected to influence the physicochemical properties and biological activities of these compounds, making this comparative analysis a valuable resource for further research and development.

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